molecular formula C10H15NO B1302794 1-(4-Isopropoxyphenyl)methanamine CAS No. 21244-34-8

1-(4-Isopropoxyphenyl)methanamine

Cat. No.: B1302794
CAS No.: 21244-34-8
M. Wt: 165.23 g/mol
InChI Key: BHCAOBYOKNTDLI-UHFFFAOYSA-N
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Description

1-(4-Isopropoxyphenyl)methanamine is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.23 . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular structure of this compound consists of an isopropoxy group attached to the fourth carbon of a phenyl ring, with a methanamine group attached to the first carbon .

Scientific Research Applications

Synthesis and Medicinal Chemistry

A novel series of 1-(2-phenoxyphenyl)methanamines was developed, showing selective dual serotonin and noradrenaline reuptake pharmacology, highlighting its potential in antidepressant activity research (Whitlock, Blagg, & Fish, 2008). Similarly, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as serotonin 5-HT1A receptor-biased agonists, showing potential as antidepressants with robust activity (Sniecikowska et al., 2019).

Chemical Reactions and Material Science

Research on quinazoline-based ruthenium complexes utilizing (4-Phenylquinazolin-2-yl)methanamine for transfer hydrogenation reactions demonstrated excellent conversions and high turnover frequency, showcasing the compound's utility in catalytic processes (Karabuğa, Bars, Karakaya, & Gümüş, 2015). Moreover, a study on the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, initiated from 1-(3-(Pyridin-2-yl)phenyl)methanamine, highlighted its application in catalysis and organic chemistry (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).

Luminescence and Sensing Applications

A luminescent metal-organic framework (MOF) synthesized using a semi-rigid ligand, including a derivative similar to 1-(4-Isopropoxyphenyl)methanamine, showed unique response and high sensitivity to methanol in ethanol solutions, indicating its potential in chemical sensing applications (Jin, He, Zhao, Borjigin, Sun, Zhang, & Zhu, 2013).

Safety and Hazards

1-(4-Isopropoxyphenyl)methanamine is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation routes. It can cause skin irritation (Category 2) and serious eye irritation (Category 2). It may also cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding contact with skin and eyes, avoiding dust formation, and using the substance only in well-ventilated areas .

Future Directions

As 1-(4-Isopropoxyphenyl)methanamine is primarily used for research and development , future directions would likely involve further exploration of its properties and potential applications in various fields of study.

Properties

IUPAC Name

(4-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCAOBYOKNTDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959550
Record name 1-{4-[(Propan-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387350-82-5, 21244-34-8
Record name 1-{4-[(Propan-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Isopropoxyphenyl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium cyanoborohydride (330 mg) was added to a solution of 770 mg of p-isopropoxybenzaldehyde and 4.0 g of ammonium acetate in 20 ml of methanol, and the mixture was stirred at room temperature for 40 hours. The reaction mixture was adjusted to pH 2 or less by addition of concentrated hydrochloric acid, and then concentrated. The residue was dissolved in water and the solution was washed with ethyl acetate. The aqueous layer was adjusted to pH 11 or more by addition of solid potassium hydroxide, and the product was extracted with ethyl acetate. The ethyl acetate layer was washed with water and saturated aqueous solution of sodium chloride in that order, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 110 mg of p-isopropoxybenzylamine.
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Synthesis routes and methods II

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